molecular formula C11H9N3O2S B8355013 2-(4,5-Dihydro-thiazol-2-yl)-7-nitro-1H-indole

2-(4,5-Dihydro-thiazol-2-yl)-7-nitro-1H-indole

Cat. No.: B8355013
M. Wt: 247.28 g/mol
InChI Key: DTLKFCONIOOCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dihydro-thiazol-2-yl)-7-nitro-1H-indole is a useful research compound. Its molecular formula is C11H9N3O2S and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

2-(7-nitro-1H-indol-2-yl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H9N3O2S/c15-14(16)9-3-1-2-7-6-8(13-10(7)9)11-12-4-5-17-11/h1-3,6,13H,4-5H2

InChI Key

DTLKFCONIOOCOV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Nitro-1H-indole-2-carboxylic acid (2-chloro-ethyl)-amide (267 mg, 1 mmol) prepared in Step B was dissolved in dichloroethane (10 mL) and toluene (10 mL), and Lawesson's Reagent (1.29 g, 3.2 mmol) was added thereto. The mixture was refluxed for 4 h, and distilled under reduced pressure. Water was added thereto, and the reaction mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and filtered. The filtrate was distilled under reduced pressure, and the concentrate was purified by column chromatography to give the title compound as a product of the cyclization reaction (148 mg, Yield 60%).
Name
7-Nitro-1H-indole-2-carboxylic acid (2-chloro-ethyl)-amide
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of triphenylphosphine oxide (16.7 g) in dichloromethane (30 mL) was slowly added trifluoromethanesulfonic anhydride (5.0 mL) at 0° C., and the mixture was stirred for 10 min and 7-nitro-N-[2-(tritylthio)ethyl]-1H-indole-2-carboxamide (10.1 g) was added. The reaction mixture was stirred at room temperature for 8 hr and concentrated. Saturated aqueous sodium hydrogen carbonate was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography (ethyl acetate:hexane=1:3) to give the title compound (4.0 g, yield 81%) as yellow crystals.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
7-nitro-N-[2-(tritylthio)ethyl]-1H-indole-2-carboxamide
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
81%

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